1,8-Diazacyclotetradecane-2,7-dione

Molecular Docking Quorum Sensing Antimicrobial Drug Discovery

This 14-membered cyclic diamide is the definitive model compound for nylon 66. Use as a comonomer to boost polymer RV 3.3-fold or as an analytical standard for PA66 thermal degradation studies. Its unique structure ensures experimental reproducibility in polymer science and leachable quantification, avoiding variables from generic alternatives.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 4266-66-4
Cat. No. B1618170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazacyclotetradecane-2,7-dione
CAS4266-66-4
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCCNC(=O)CCCCC(=O)NCC1
InChIInChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16)
InChIKeySXNYYEPTQTZOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4): Sourcing & Baseline Characterization for Polymer and Bioactivity Research


1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4) is a 14-membered cyclic diamide with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is structurally significant as a cyclic monomeric model of nylon 66, making it a critical reference material for polymer science [1]. It is also recognized as a polymer additive present in textile fibers and as a leachable monomer from polyamide materials [2]. The compound's homopolymer is listed in FDA food contact substance regulations, underscoring its industrial relevance [3].

Why Generic Substitution Fails for 1,8-Diazacyclotetradecane-2,7-dione in Critical Research and Industrial Applications


1,8-Diazacyclotetradecane-2,7-dione possesses a unique 14-membered cyclic diamide structure that is specifically suited for modeling nylon 66, a property not shared by other cyclic diamides like 1,6-diazacyclododecane-7,12-dione (a model for nylon 46) [1]. Furthermore, its performance as a leachable monomer from polyamide 12, with a defined metabolic inhibition threshold of 4–10 g/L, and its role as a key degradation product in PA66 thermal analysis, are compound-specific characteristics that cannot be assumed for generic alternatives [2]. Procurement of a structurally similar but non-identical compound would introduce uncontrolled variables in polymer synthesis, degradation studies, or biological assays, compromising experimental reproducibility and data integrity.

Quantitative Differentiation of 1,8-Diazacyclotetradecane-2,7-dione: Head-to-Head Performance Data for Informed Procurement


Superior In Silico Binding Affinity to Pseudomonas aeruginosa LasR Quorum Sensing Target

In a molecular docking study targeting the LasR-OC12 HSL complex of Pseudomonas aeruginosa (PDB ID: 3IX3), 1,8-Diazacyclotetradecane-2,7-dione demonstrated the highest binding affinity (-5.7 kcal/mol) and the lowest inhibition constant (0.066 mM) among key compounds derived from Salsola tragus extract [1]. This outperformed other tested compounds, including phytane, ethyl oleate, and linoleic acid ethyl ester, establishing its potential as a superior lead candidate for quorum sensing inhibition.

Molecular Docking Quorum Sensing Antimicrobial Drug Discovery

Enhanced Nylon 66 Polymer Viscosity Through Incorporation of 1,8-Diazacyclotetradecane-2,7-dione

In a patented process for nylon 66 production, the inclusion of 1,8-Diazacyclotetradecane-2,7-dione as a comonomer significantly increased polymer relative viscosity (RV) compared to a control reaction [1]. A reaction mixture containing 50% by weight of the cyclic monomer yielded a polymer with an RV of 49, while a control experiment with no additive (0% cyclic monomer) produced a polymer with an RV of only 15, representing a 3.3-fold increase.

Nylon 66 Synthesis Polymer Additive Relative Viscosity

Defined Metabolic Activity Inhibition Threshold as a Leachable from Polyamide 12

1,8-Diazacyclotetradecane-2,7-dione was identified as the leachable monomer responsible for metabolic activity inhibition from polyamide 12 tubing [1]. A threshold concentration for this inhibitory effect was established to be between 4–10 g/L, providing a quantitative benchmark for assessing biocompatibility of materials containing this additive.

Polymer Additive Leaching Biocompatibility Metabolic Inhibition

Unique 14-Membered Ring Structure as a Crystalline Model for Nylon 66

The crystal structure of 1,8-Diazacyclotetradecane-2,7-dione has been solved, confirming its role as a cyclic monomeric model of nylon 66 [1]. This 14-membered ring mimics the hydrogen-bonded sheet structure found in the polymer, making it an invaluable tool for studying nylon 66 polymorphism and thermal transitions, which cannot be replicated by smaller or differently sized cyclic diamides like 1,6-diazacyclododecane-7,12-dione (a 12-membered ring model for nylon 46).

Nylon 66 Crystal Structure Model Compound Polymer Science

Optimal Use Cases for 1,8-Diazacyclotetradecane-2,7-dione Based on Quantified Performance Evidence


Development of High-Viscosity Nylon 66 Polymers and Copolymers

Utilize 1,8-Diazacyclotetradecane-2,7-dione as a comonomer in nylon 66 synthesis to achieve a significant increase in polymer relative viscosity (RV). As demonstrated in US Patent 5,292,857, incorporating 50 wt% of this compound yields an RV of 49, a 3.3-fold increase over the control (RV 15) [1]. This makes it a valuable building block for producing nylon 66 materials with enhanced mechanical properties for engineering plastics and fibers.

Mechanistic Study of Nylon 66 Thermal Degradation Pathways

Employ this compound as a key analytical standard for identifying and quantifying degradation products during the thermal decomposition of nylon 66 (PA66). It is collected as an important degradation product alongside hexamethylenediamine and cyclopentanone derivatives, providing crucial evidence for establishing degradation mechanisms [1]. This application is essential for predicting material lifespan and failure modes in high-temperature applications.

Screening for Novel Anti-Biofilm and Anti-Quorum Sensing Agents

Prioritize 1,8-Diazacyclotetradecane-2,7-dione as a lead compound for further in vitro and in vivo evaluation against Pseudomonas aeruginosa biofilms. Its superior in silico binding affinity (-5.7 kcal/mol) and low inhibition constant (0.066 mM) for the LasR quorum sensing receptor provide a strong quantitative rationale for focusing development efforts on this specific molecule over other structurally related candidates [1].

Biocompatibility Assessment of Polyamide 12-Based Single-Use Technologies

Use 1,8-Diazacyclotetradecane-2,7-dione as a reference standard to quantify leachable levels in bioprocessing materials. Its established metabolic activity inhibition threshold (4–10 g/L) serves as a critical benchmark for evaluating the potential impact of polyamide 12 components on microbial and cell culture performance [1]. This supports risk assessment and material qualification in regulated biopharmaceutical manufacturing environments.

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